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Dihexadecyl ether

Catalog No.
S1892099
CAS No.
4113-12-6
M.F
C32H66O
M. Wt
466.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihexadecyl ether

CAS Number

4113-12-6

Product Name

Dihexadecyl ether

IUPAC Name

1-hexadecoxyhexadecane

Molecular Formula

C32H66O

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

FDCJDKXCCYFOCV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCC

Studying Membrane Fluidity

Cell membranes are crucial for cellular function, and their fluidity is essential for various processes like nutrient transport and signal transduction. Dihexadecyl ether, with its long hydrocarbon chains, can be incorporated into artificial lipid bilayers used to model cell membranes. Researchers can then study how this ether influences membrane fluidity compared to natural phospholipids (). This helps understand the role of different lipid types in membrane dynamics.

Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are ordered assemblies of molecules on a surface. Dihexadecyl ether can form SAMs on various substrates due to its strong affinity for surfaces and the ability of its long chains to pack tightly. Researchers use these SAMs in various applications, including studying surface properties, developing biosensors, and creating microfluidic devices (). The specific properties of the SAMs can be tailored by modifying the dihexadecyl ether structure.

Dihexadecyl ether consists of two hexadecyl groups connected by an ether linkage. The compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties. It is a colorless liquid at room temperature with a relatively high boiling point, making it suitable for various applications that require stability under heat.

Research indicates that dihexadecyl ether has potential biological activity. It has been shown to interact with cellular membranes due to its amphiphilic nature, which may influence membrane fluidity and permeability. Additionally, studies suggest that it could act as a non-hydrolyzable substrate analogue for certain enzymes like phospholipase A2, indicating its relevance in biochemical pathways involving lipid metabolism .

Dihexadecyl ether can be synthesized through various methods. One common approach involves the reaction of hexadecanol with a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding hexadecyl chloride, followed by an etherification reaction with a suitable alkoxide. Another method includes the direct condensation of hexadecanol under acidic conditions.

Dihexadecyl ether has several applications across different fields:

  • Cosmetics and Personal Care: It is used as an emollient and skin conditioning agent due to its moisturizing properties.
  • Pharmaceuticals: The compound serves as a solvent or carrier for drug formulations.
  • Industrial Uses: Dihexadecyl ether finds applications in lubricants and surfactants due to its hydrophobic characteristics.

Studies involving dihexadecyl ether have demonstrated its interactions with various biological molecules. For instance, it has been shown to affect the activity of enzymes such as phospholipase A2 by acting as a substrate analogue . This interaction highlights its potential role in modulating lipid metabolism and cellular signaling pathways.

Compound NameMolecular FormulaUnique Features
Dihexyl etherC12H26OShorter alkyl chains; more volatile
Dioctadecyl etherC36H74OLonger alkyl chains; higher melting point
Hexadecyl etherC16H34OSingle alkyl chain; different physical properties

While dihexyl ether and dioctadecyl ether both contain long hydrocarbon chains, dihexadecyl ether's specific arrangement allows for distinct interactions within biological systems and varying physical properties compared to shorter or longer chain ethers.

Of Dihexadecyl Ether

Temperature ParameterValue (°C)Methodology/Source
Melting Point (Main Transition)53-56DSC, Multiple suppliers
Pre-transition TemperatureNot directly observedInferred from related compounds
Subtransition TemperatureNot directly observedInferred from related compounds
Crystalline Form TransitionMolecular rearrangement above 55°CPhase behavior analysis
Physical State at 20°CSolid (crystalline)Direct observation

The boiling point of dihexadecyl ether is reported as approximately 503.8°C at 760 mmHg [7], indicating the significant thermal energy required to overcome the intermolecular forces in the liquid phase. This high boiling point is consistent with the molecular weight and the extensive van der Waals interactions between the long alkyl chains.

Table 3. Estimated Thermal Properties of Dihexadecyl Ether

Thermal PropertyValueBasis/Notes
Heat Capacity (solid, est.)~800-900 J/(mol·K)Group contribution method estimation
Heat Capacity (liquid, est.)~950-1050 J/(mol·K)Group contribution method estimation
Enthalpy of Fusion (est.)45-55 kJ/molEstimated from alkane analogues
Enthalpy of Vaporization (est.)85-95 kJ/molEstimated from boiling point data
Thermal Expansion CoefficientNot determinedRequires experimental determination
Critical Temperature (est.)~650-700 KEstimated from molecular structure
Critical Pressure (est.)~1.5-2.0 MPaEstimated from molecular structure

Solubility Parameters in Organic Matrices

The solubility behavior of dihexadecyl ether in organic matrices is governed by Hansen solubility parameters, which provide a quantitative framework for predicting solubility and miscibility relationships [8] [9]. Based on the molecular structure and available data for similar ether compounds, the total solubility parameter for dihexadecyl ether is estimated to be in the range of 16.0-16.5 MPa^0.5.

Table 4. Estimated Solubility Parameters for Dihexadecyl Ether

Solubility ParameterEstimated ValueMethodology/Notes
Total Solubility Parameter (δ)16.0-16.5 MPa^0.5Group contribution estimation
Dispersion Component (δd)15.8-16.2 MPa^0.5Dominant component for alkyl ethers
Polar Component (δp)0.5-1.0 MPa^0.5Low due to single ether oxygen
Hydrogen Bonding Component (δh)2.0-3.0 MPa^0.5Weak hydrogen bonding capability
Interaction Radius (R₀)5.0-6.0 MPa^0.5Estimated interaction sphere
LogP (Octanol/Water)>10Very high lipophilicity
Water SolubilityPractically insolubleExtremely low due to long alkyl chains

The dispersion component (δd) dominates the solubility parameter profile, contributing approximately 95% of the total solubility parameter value. This dominance reflects the predominantly non-polar character of the molecule, with the two hexadecyl chains contributing significantly to van der Waals interactions [9]. The polar component (δp) is relatively small due to the single ether oxygen atom, which provides limited dipolar interactions compared to the extensive hydrocarbon framework.

The hydrogen bonding component (δh) is also relatively low, as the ether oxygen can only act as a hydrogen bond acceptor and cannot donate hydrogen bonds. This characteristic distinguishes dihexadecyl ether from alcohols or carboxylic acids of similar molecular weight, which would exhibit much higher hydrogen bonding parameters.

Solubility studies indicate that dihexadecyl ether demonstrates good miscibility with non-polar and weakly polar organic solvents, including alkanes, aromatic hydrocarbons, and other ethers [10]. The compound shows limited solubility in polar protic solvents such as alcohols and is essentially insoluble in water due to the extensive hydrophobic character of the hexadecyl chains.

Interfacial Tension and Surface Activity

Dihexadecyl ether exhibits significant surface activity due to its amphiphilic molecular structure, characterized by a hydrophilic ether linkage and two hydrophobic hexadecyl chains. This structural arrangement enables the compound to adsorb at interfaces and reduce interfacial tension, making it applicable for various surface-active applications.

Table 5. Estimated Surface and Interfacial Properties of Dihexadecyl Ether

Surface PropertyValue/BehaviorBasis/Comments
Surface Tension (estimated)25-30 mN/mBased on molecular structure
Critical Micelle ConcentrationVery low (μM range)Long chain length promotes aggregation
Surface ActivityHigh surface activityAmphiphilic structure with long tails
Monolayer BehaviorStable monolayers expectedInferred from similar compounds
Interfacial Tension (vs water)45-55 mN/mLarge hydrophobic contribution
Contact Angle on GlassHigh (>90°)Hydrophobic surface behavior
Spreading CoefficientPositive on most surfacesLow surface energy compound

Research on related dialkyl chain compounds provides insights into the interfacial behavior of dihexadecyl ether. Studies on dihexadecyl dimethylammonium bromide have demonstrated that long-chain amphiphiles exhibit slow surface equilibration kinetics, attributed to monomer depletion in the near-surface region and long monomer residence times in aggregates [11] [12]. Similar behavior can be expected for dihexadecyl ether, with surface equilibrium requiring 15-20 minutes to establish stable interfacial tensions.

The interfacial tension reduction capability of dihexadecyl ether is enhanced by its ability to form ordered monolayers at interfaces. Scanning tunneling microscopy studies of similar long-chain ethers have revealed that these compounds can form stable, ordered structures on solid surfaces, with molecular axes oriented at specific angles relative to the interface [13]. The formation of these ordered structures contributes to the surface-active properties and interfacial tension reduction.

Studies on alkylated crown ethers and related compounds have shown that the presence of fatty acids can stabilize interfacial films and reduce dissolution into aqueous phases [14]. This stabilization effect is particularly important for applications involving water-oil interfaces, where the hydrophobic nature of the hexadecyl chains promotes retention at the interface while minimizing partitioning into the aqueous phase.

Aggregation Behavior in Aqueous Systems

Despite its predominantly hydrophobic character, dihexadecyl ether can exhibit aggregation behavior in aqueous systems, forming various self-assembled structures depending on concentration, temperature, and solution conditions. The critical micelle concentration is expected to be extremely low, in the micromolar range, due to the extensive hydrophobic surface area provided by the two hexadecyl chains.

The aggregation behavior of long-chain ethers has been studied in the context of surfactant mixtures and membrane-forming systems [15] [16]. Research on related amphiphilic compounds indicates that dihexadecyl derivatives can form vesicular structures, with the aggregation morphology influenced by factors such as temperature, ionic strength, and the presence of co-surfactants.

Studies on nonionic surfactants with extended alkyl chains have demonstrated the formation of various aggregate structures, including spherical micelles, worm-like micelles, and vesicles [17] [18]. The transition between these structures is governed by the critical packing parameter, which for dihexadecyl ether is expected to favor the formation of lamellar or vesicular structures rather than spherical micelles.

Temperature-induced aggregation transitions have been observed in related ether-containing systems [18]. For dihexadecyl ether, increasing temperature typically leads to enhanced molecular motion and potential structural transitions in aggregate morphology. The compound's high melting point suggests that aggregation behavior in aqueous systems would be limited to temperatures well above ambient conditions where the compound remains solid.

The presence of electrolytes and co-surfactants can significantly influence the aggregation behavior of dihexadecyl ether in aqueous systems [15]. The addition of shorter-chain surfactants or alcohols can modify the curvature of self-assembled structures and promote the formation of mixed micelles or vesicles with altered properties.

XLogP3

15.6

Melting Point

55.0 °C

UNII

BZ3TC4IWYY

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4113-12-6

Wikipedia

Dicetyl ether

Use Classification

Cosmetics -> Emollient; Skin conditioning

Dates

Last modified: 08-16-2023

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